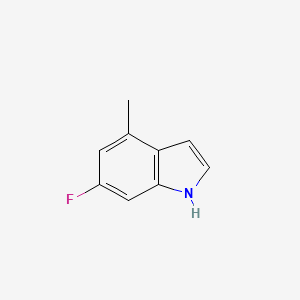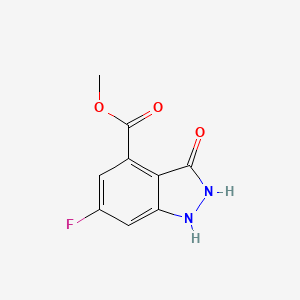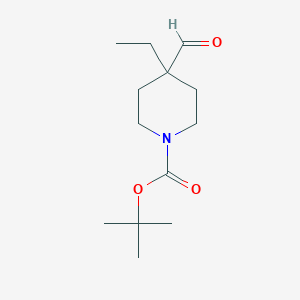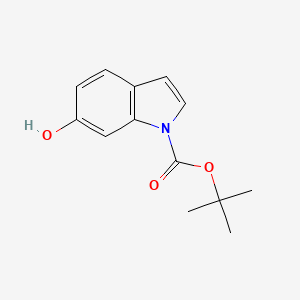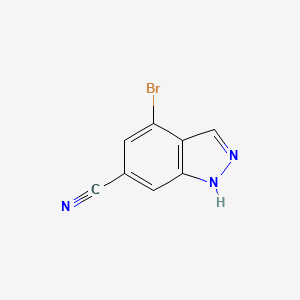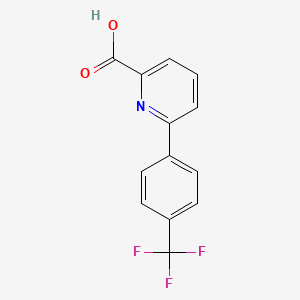
6-(4-(Trifluoromethyl)phenyl)picolinic acid
Vue d'ensemble
Description
6-(4-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. Picolinic acid derivatives are of significant interest in various fields of chemistry due to their potential applications in catalysis, coordination chemistry, molecular devices, and as ligands for metal ion sensitization .
Synthesis Analysis
The synthesis of picolinic acid derivatives can involve various methods, including the reaction of picolinic acid with different reagents to form amides or esters. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of acid chlorides, which can then be used to synthesize N-alkyl-N-phenylpicolinamides. This process can also yield chlorinated derivatives, depending on the reaction conditions . Additionally, picolinic acid derivatives can be synthesized using hydrothermal self-assembly methods, as demonstrated by the production of various metal-organic and supramolecular networks using 4-(3-carboxyphenyl)picolinic acid .
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives can be characterized using techniques such as X-ray crystallography, which reveals preferences for certain geometries, such as cis amide bonds. The structures can vary widely, from discrete monomers to complex three-dimensional frameworks, depending on factors like the nature of the metal ion, the level of deprotonation of the picolinic acid, and the type of ancillary ligands used .
Chemical Reactions Analysis
Picolinic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metal ions. These reactions can lead to the creation of diverse structures with potential applications in catalysis and materials science. The reactivity of these compounds can be influenced by the substituents on the picolinic acid ring, as well as by the presence of other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives, such as stability constants, emission intensity, and quantum yields, can be studied using spectroscopic methods. These properties are crucial for their potential applications in areas like luminescence and as sensitizers for europium and terbium ions. The presence of substituents like phosphoryl groups can enhance the stability and modify the photophysical properties of the complexes formed with metal ions . Additionally, the thermal properties of derivatives can be characterized by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which are important for understanding their behavior under thermal conditions .
Applications De Recherche Scientifique
Catalysis and Coordination Chemistry
6-(4-(Trifluoromethyl)phenyl)picolinic acid and its derivatives are involved in catalysis and coordination chemistry. A study by Devi et al. (2015) explored the synthesis of amides from picolinic acid, demonstrating potential applications in catalysis and molecular devices. The study highlighted the formation of N-alkyl-N-phenylpicolinamides and chlorinated derivatives through the reaction of picolinic acid with thionyl chloride (Devi, 2015).
Photophysical Properties in Polymer Devices
This compound derivatives have been studied for their optoelectronic properties in polymer devices. Xiao et al. (2009) synthesized a picolinic acid derivative with an oxadiazole unit and investigated its performance in polymer light-emitting devices. The study reported enhanced luminance efficiency and brightness compared to other complexes, showing the potential for improving optoelectronic properties in such devices (Xiao et al., 2009).
Photocatalytic Activity
The compound and its related structures have been applied in photocatalytic activities. Gu et al. (2017) utilized 5-(3,4-dicarboxylphenyl)picolinic acid, a related compound, for hydrothermal assembly and structural analysis of coordination compounds. These compounds showed significant photocatalytic activity for the degradation of dyes, indicating the potential of picolinic acid derivatives in environmental applications (Gu et al., 2017).
Synthesis of Phosphorescent Materials
This compound derivatives have been used in the synthesis of phosphorescent materials. Tao et al. (2017) designed iridium complexes with picolinic acid as ancillary ligands for use in organic light-emitting diodes (OLEDs). The study emphasized the high performance of these complexes in OLEDs, demonstrating the effectiveness of picolinic acid derivatives in creating advanced phosphorescent materials (Tao et al., 2017).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-(4-(Trifluoromethyl)phenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as zinc finger proteins, which are involved in various cellular processes including DNA recognition, RNA transcription, and protein folding . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been noted for its weak acidity, which can influence its interaction with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving zinc-dependent enzymes . This compound can alter gene expression by affecting the transcriptional activity of zinc finger proteins, leading to changes in cellular metabolism and function. In cancer cells, for instance, this compound has demonstrated potential anticancer activities by inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to zinc finger proteins, altering their conformation and disrupting zinc binding, which in turn inhibits their function . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade at high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to zinc metabolism. It interacts with enzymes and cofactors involved in zinc transport and utilization, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution patterns are crucial for understanding its cellular and physiological impact.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the nucleus, where it can interact with zinc finger proteins and other biomolecules . This localization is essential for its activity and function within the cell.
Propriétés
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJBPRCHPGONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647074 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924817-68-5 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

